2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide
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Overview
Description
2,4,5-Trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide is a complex organic compound characterized by the presence of three chlorine atoms, a diethylamino group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the chlorination of benzene to introduce the chlorine atoms at the 2, 4, and 5 positions. This is followed by the introduction of the sulfonamide group through a sulfonation reaction. The final step involves the attachment of the diethylamino group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonamide group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4,5-Trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The diethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide: Similar structure but with chlorine atoms at different positions.
2,4,5-Trichloro-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
2,4,5-Trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide is unique due to the specific arrangement of chlorine atoms and the presence of the diethylamino group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl3N2O2S/c1-3-18(4-2)7-5-6-17-21(19,20)13-9-11(15)10(14)8-12(13)16/h8-9,17H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAINHNNKRCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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